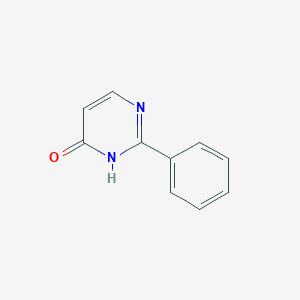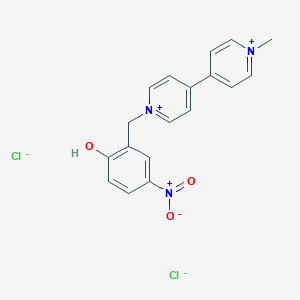
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane, also known as Methyl Viologen or Paraquat, is a chemical compound widely used in scientific research for its unique properties. Methyl Viologen is a highly toxic compound that is used as a herbicide, but its potential use in scientific research has gained attention due to its ability to generate reactive oxygen species (ROS) and cause oxidative stress in cells.
Mécanisme D'action
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen generates ROS, which can cause oxidative stress in cells. ROS are highly reactive molecules that can damage cellular components, including proteins, lipids, and DNA. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen generates ROS by accepting electrons from cellular components, such as NADH or FADH2. This process generates superoxide radicals, which can be converted to other ROS, such as hydrogen peroxide and hydroxyl radicals. The accumulation of ROS can cause oxidative stress, which can lead to cell damage and death.
Effets Biochimiques Et Physiologiques
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has been shown to have a variety of biochemical and physiological effects on cells. It can induce apoptosis, autophagy, and DNA damage in cells. It can also affect the mitochondria, leading to changes in mitochondrial morphology, membrane potential, and ATP production. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can also affect the cell cycle, leading to cell cycle arrest and changes in gene expression. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can affect the immune system, leading to changes in cytokine production and immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds used in scientific research. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is also highly stable and can be stored for long periods of time. However, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is highly toxic and must be handled with care. It can also generate ROS quickly, which can make it difficult to control the level of oxidative stress in cells. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can affect different cell types differently, which can make it difficult to compare results between experiments.
Orientations Futures
There are several future directions for the use of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen in scientific research. One direction is to study the effects of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen on different cell types and tissues. Another direction is to study the effects of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen on different disease models, such as cancer and neurodegenerative diseases. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can be used to study the effects of oxidative stress on aging and longevity. Finally, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can be used to develop new therapies for diseases that are associated with oxidative stress.
Conclusion:
In conclusion, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is a highly toxic compound with unique properties that make it useful for scientific research. It generates ROS and causes oxidative stress in cells, which can be used to study the effects of oxidative stress on cellular processes. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has several advantages for lab experiments, but it must be handled with care due to its toxicity. There are several future directions for the use of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen in scientific research, including studying its effects on different cell types and tissues, disease models, aging and longevity, and developing new therapies for diseases associated with oxidative stress.
Méthodes De Synthèse
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is synthesized by the reaction of 4,4'-bipyridine and paraquat dichloride in the presence of sodium hydroxide. The reaction produces a blue-green crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is widely used in scientific research for its ability to generate ROS and cause oxidative stress in cells. It is used to study the effects of oxidative stress on cellular processes, such as apoptosis, autophagy, and DNA damage. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is also used to study the effects of oxidative stress on the mitochondria, which are the powerhouses of the cell. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is used to study the effects of oxidative stress on different cell types, including cancer cells, stem cells, and immune cells.
Propriétés
Numéro CAS |
131690-25-0 |
|---|---|
Nom du produit |
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane |
Formule moléculaire |
C18H17Cl2N3O3 |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
2-[[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]-4-nitrophenol;dichloride |
InChI |
InChI=1S/C18H16N3O3.2ClH/c1-19-8-4-14(5-9-19)15-6-10-20(11-7-15)13-16-12-17(21(23)24)2-3-18(16)22;;/h2-12H,13H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
FSSIGVSAEZOKFT-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
Synonymes |
1-(N-methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane 4,4'-PQNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



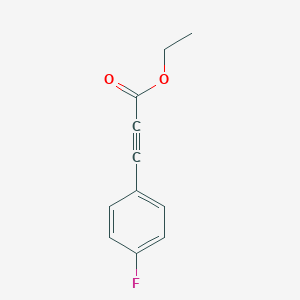
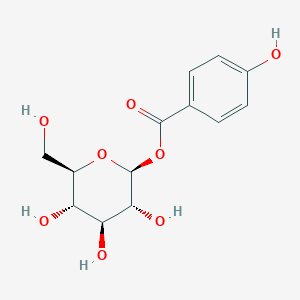
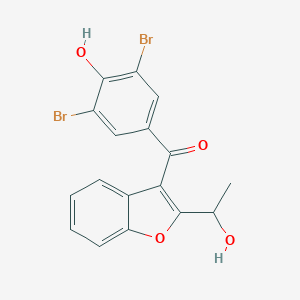
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
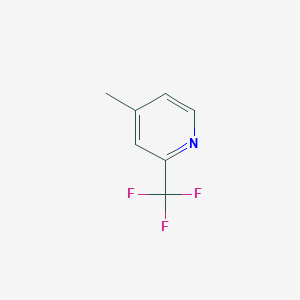
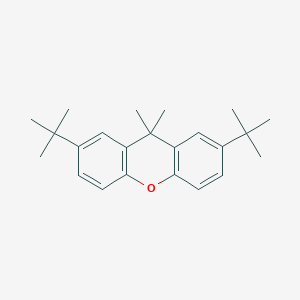
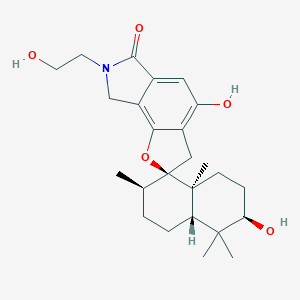
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
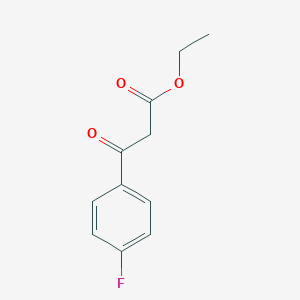
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
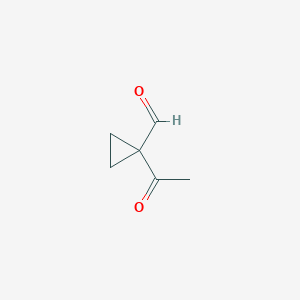
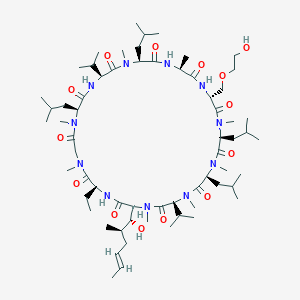
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
